molecular formula C10H13NO3S B15321559 2,4,6-Trimethoxybenzothioamide

2,4,6-Trimethoxybenzothioamide

Cat. No.: B15321559
M. Wt: 227.28 g/mol
InChI Key: PGBBUTGLBVGGMA-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzothioamide is a chemical compound supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses. Thioamides, as a class of compounds, serve as crucial intermediates and building blocks in organic synthesis. They are valuable in medicinal chemistry research, particularly as bioisosteres for amide bonds, which can be utilized to modulate the proteolytic stability, pharmacokinetic properties, and hydrogen-bonding capacity of peptide-based drug candidates . The trimethoxybenzene moiety is a common pharmacophore found in molecules with various biological activities, suggesting that this compound could be of significant interest in the synthesis and screening of new chemical entities for drug discovery programs. In research settings, benzothioamide derivatives have been used as precursors for the synthesis of heterocyclic compounds and as ligands in metal coordination chemistry. Researchers value this compound for its potential to serve as a key synthetic intermediate or a specialized probe in developing novel biochemical tools. Proper handling procedures are essential; consult the Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2,4,6-trimethoxybenzenecarbothioamide

InChI

InChI=1S/C10H13NO3S/c1-12-6-4-7(13-2)9(10(11)15)8(5-6)14-3/h4-5H,1-3H3,(H2,11,15)

InChI Key

PGBBUTGLBVGGMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=S)N)OC

Origin of Product

United States

Synthetic Methodologies for 2,4,6 Trimethoxybenzothioamide and Analogs

Direct Thionation Approaches of Precursor Amides

The most common and direct route to 2,4,6-trimethoxybenzothioamide involves the conversion of the carbonyl group of the corresponding amide, 2,4,6-trimethoxybenzamide (B7905747), into a thiocarbonyl group. This transformation is typically accomplished using sulfur-transfer reagents.

Application of Lawesson's Reagent and Related Phosphorus Sulfides

Lawesson's reagent, a sulfur-containing phosphorus compound, is a widely used and effective reagent for the thionation of amides and other carbonyl compounds. organic-chemistry.orgnih.gov The reaction mechanism involves the formation of a reactive dithiophosphine ylide intermediate which then reacts with the amide. organic-chemistry.org

A general procedure for the thionation of amides using Lawesson's reagent involves dissolving the amide and the reagent in a suitable solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), and heating the mixture. chemspider.combeilstein-journals.org The reaction with 2,4,6-trimethoxybenzamide would proceed as follows:

Reaction Scheme:

Generated code
Amide SubstrateLawesson's Reagent (Equivalents)SolventTemperatureReaction TimeYield (%)Reference
General Benzamide0.5 - 0.6TolueneReflux2.5 - 7 hGood to Excellent beilstein-journals.orgnih.gov
General Amide0.5THFRoom Temp.0.5 - 12 h86 chemspider.com

Key Research Findings:

The use of THF as a solvent can allow the reaction to proceed at room temperature, offering a milder alternative to refluxing toluene. chemspider.com

A proper aqueous work-up is crucial to remove phosphorus-containing byproducts and facilitate the purification of the desired thioamide. chemspider.com

Chromatography-free purification methods have been developed, which are particularly advantageous for large-scale synthesis. beilstein-journals.org

Phosphorus pentasulfide (P₄S₁₀) is another phosphorus sulfide (B99878) that can be used for thionation, although it often requires higher temperatures and longer reaction times compared to Lawesson's reagent. organic-chemistry.org

Utilizing Alternative Sulfur Transfer Agents

While Lawesson's reagent is highly effective, other sulfur transfer agents can also be employed for the synthesis of thioamides. These alternatives may offer advantages in terms of cost, availability, or reaction conditions.

One notable alternative is the use of elemental sulfur in the presence of a suitable base or in a multi-component reaction setup. For instance, a mixture of an aldehyde, an amine, and elemental sulfur can yield thioamides in a process known as the Kindler synthesis.

Another approach involves the use of sodium sulfide in an aqueous medium. This method is environmentally friendly and practical for the synthesis of various thioamides from aldehydes and N-substituted formamides. researchgate.net

Conversion of Nitriles to Thioamides

An alternative synthetic pathway to this compound starts from the corresponding nitrile, 2,4,6-trimethoxybenzonitrile (B1583797). This method relies on the addition of a sulfur nucleophile to the carbon-nitrogen triple bond.

Nucleophilic Addition of Hydrogen Sulfide or its Equivalents

The direct addition of hydrogen sulfide (H₂S) or its salts to a nitrile is a fundamental method for thioamide synthesis. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which facilitates the nucleophilic attack of the hydrosulfide (B80085) ion (HS⁻) on the nitrile carbon.

Reaction Scheme:

Generated code

This method has been shown to be effective for a variety of substituted benzonitriles.

Nitrile SubstrateSulfur SourceBase/CatalystSolventTemperatureYield (%)
Substituted BenzonitrilesH₂STriethylamine/PyridinePyridineNot specifiedGood
Aryl NitrilesNaSHNot specifiedMethanol (B129727)Not specifiedGood

Methodologies Employing Thioacetic Acid and Metal Hydrides

A milder approach for the conversion of nitriles to thioamides involves the use of thioacetic acid in the presence of a metal hydride, such as calcium hydride. This method is notable for its good to excellent yields and tolerance of various functional groups.

The proposed mechanism involves the in situ formation of a nucleophilic calcium thiolate, which then adds to the nitrile. Subsequent hydrolysis yields the thioamide.

Multi-Component and Catalytic Reactions for Substituted Benzothioamide Formation

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step by combining three or more reactants. Several MCRs have been developed for the synthesis of substituted thioamides.

One such example is the Kindler thioamide synthesis, a three-component condensation of an aldehyde, an amine, and elemental sulfur. While a direct application for this compound is not explicitly documented, this methodology provides a versatile route to a wide range of thioamides.

Catalytic approaches, often employing transition metals, have also been developed to facilitate the synthesis of benzothioamides. These methods can offer high efficiency and selectivity under milder conditions.

Three-Component Reactions Involving Halides, Amides, and Elemental Sulfur

Three-component reactions (TCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. A notable transition-metal-free, one-pot synthesis of thioamides has been developed utilizing chlorohydrocarbons, amides, and elemental sulfur. researchgate.net This methodology is applicable to a wide range of substrates, suggesting its potential for the synthesis of this compound from a corresponding 2,4,6-trimethoxy-substituted chlorohydrocarbon.

The reaction typically involves heating the alkyl or aryl chloride with an amide, such as N,N-dimethylformamide (DMF) or N-methylformamide, in the presence of elemental sulfur and a base like sodium hydroxide. researchgate.net This approach provides both alkyl and aryl thioamides in moderate to good yields and demonstrates good functional group tolerance, which is advantageous for the synthesis of highly functionalized molecules like this compound. researchgate.net The absence of a transition metal catalyst is a significant benefit, as it prevents residual metal contamination in the final product. researchgate.net

Another powerful three-component strategy for thioamide synthesis involves the reaction of alkynes, elemental sulfur, and aliphatic amines. organic-chemistry.org This method is characterized by its operational simplicity and the use of inexpensive starting materials. The reaction proceeds efficiently at moderate temperatures without the need for a catalyst and tolerates various functional groups, including methoxy (B1213986) substituents. organic-chemistry.org For the synthesis of this compound, a plausible route would involve the reaction of a 2,4,6-trimethoxyphenyl-substituted alkyne with an amine and elemental sulfur.

Table 1: Examples of Three-Component Synthesis of Thioamide Analogs
Starting Halide/AlkyneAmine/AmideSulfur SourceCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-ChloromethylnaphthaleneDMFElemental SulfurNaOH-1001278 researchgate.net
4-ChlorotolueneDMFElemental SulfurNaOH-1001265 researchgate.net
Phenylacetylene2-PhenethylamineElemental Sulfur--60-High organic-chemistry.org
4-MethoxyphenylacetyleneBenzylamineElemental Sulfur--60-High organic-chemistry.org

Synthesis from Schiff Bases

Schiff bases, or imines, are versatile intermediates in organic synthesis and can be readily converted to thioamides. The general approach involves the condensation of a primary amine with an aldehyde or ketone to form the Schiff base, which is then subjected to a thionation reaction. For the synthesis of this compound, the corresponding Schiff base would be derived from 2,4,6-trimethoxybenzaldehyde (B41885) and a suitable amine. While specific literature on the direct thionation of a 2,4,6-trimethoxybenzaldehyde-derived Schiff base is scarce, the synthesis of Schiff bases from structurally similar aldehydes, such as 2,4,5-trimethoxybenzaldehyde (B179766), is well-documented. researchgate.netasianpubs.org For instance, a new Schiff base, 3,5-dihydroxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide hydrate, was synthesized by reacting 3,5-dihydroxy benzoylhydrazine with 2,4,5-trimethoxybenzaldehyde in methanol at room temperature. asianpubs.org

The Willgerodt-Kindler reaction is a classic method for preparing aryl thioamides from aryl alkyl ketones, which proceeds through an enamine intermediate, a close relative of Schiff bases. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.orgresearchgate.net It is plausible that a 2,4,6-trimethoxy-substituted acetophenone (B1666503) could undergo a Willgerodt-Kindler reaction to yield the corresponding thioamide. The reaction mechanism involves the initial formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the final thioamide product. wikipedia.org

Table 2: Synthesis of Schiff Bases from Substituted Benzaldehydes
AldehydeAmineSolventConditionsYield (%)Reference
2,4,5-Trimethoxybenzaldehyde3,5-Dihydroxy benzoylhydrazineMethanolRoom Temperature86.3 asianpubs.org
3-Hydroxy-4-methoxybenzaldehyde2-Amino benzoic acidMethanol/Et3NReflux, 4h- psu.edu
Benzaldehydep-Aminophenol-Microwave, 5 min98.28 mediresonline.org

Green Chemistry and Process Intensification in Thioamide Synthesis

Solvent-Free and Mild Reaction Conditions

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. Solvent-free reactions, often accelerated by microwave irradiation, represent a key aspect of green chemistry. acs.orgnih.govnih.govresearchgate.net These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures.

The synthesis of thioamides under solvent-free microwave conditions has been successfully demonstrated using various thionating agents, most notably Lawesson's reagent. nih.govnih.gov This approach has been applied to a wide range of amides, esters, lactones, and ketones, converting them to their corresponding thio-analogs in high yields. nih.gov The reaction simply involves mixing the substrate with Lawesson's reagent and exposing it to microwave irradiation, which circumvents the need for dry solvents and an excess of the reagent. nih.gov Another green approach involves the use of elemental sulfur in solvent-free, catalyst-free conditions, particularly in the context of the Willgerodt-Kindler reaction. researchgate.net

Table 4: Microwave-Assisted Solvent-Free Synthesis of Thioamide Analogs
SubstrateThionating AgentConditionsTimeYield (%)Reference
BenzamideLawesson's ReagentMicrowave2 min92 nih.gov
N-BenzylacetamideLawesson's ReagentMicrowave1.5 min94 nih.gov
Terephthalamide derivativeLawesson's ReagentMicrowaveminutesSatisfactory nih.gov

Continuous Flow Synthetic Techniques (General Thioamide Chemistry)

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.govrsc.org The application of continuous flow techniques to thioamide synthesis is an active area of research.

For example, a continuous flow process has been developed for the preparation of α-thio-β-chloroacrylamides, which involves the successful implementation of flow platforms to generate the α-thioamide precursors. nih.gov In one instance, a residence time of 5 minutes at 120 °C in a flow reactor was sufficient to produce the desired thioamide in high purity. nih.gov Furthermore, telescoped continuous flow processes have been designed for the synthesis of α-trifluoromethylthiolated amides from carboxylic acids, demonstrating the potential for multi-step syntheses in a continuous manner. researchgate.netacs.org These examples underscore the feasibility of developing a continuous flow process for the synthesis of this compound, which could lead to a more efficient, safer, and scalable manufacturing process.

Reaction Pathways and Mechanistic Investigations of 2,4,6 Trimethoxybenzothioamide

Reactivity at the Thiocarbonyl and Nitrogen Centers

The thioamide functional group is characterized by a weaker C=S double bond compared to the C=O bond in amides (130 vs. 170 kcal/mol), rendering it more susceptible to both nucleophilic and electrophilic attack. nih.gov The electronic properties of thioamides, including a lower oxidation potential than amides, contribute to their unique reactivity profile. nih.gov

The carbon atom of the thiocarbonyl group in 2,4,6-Trimethoxybenzothioamide is electrophilic and serves as a primary site for nucleophilic attack. This reaction, known as nucleophilic addition, is a fundamental process for carbonyl and thiocarbonyl compounds. masterorganicchemistry.compressbooks.pub A nucleophile attacks the electrophilic carbon, leading to the cleavage of the C=S pi bond and the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This process changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) adds to the thiocarbonyl carbon.

Tetrahedral Intermediate Formation: The C=S pi bond breaks, and its electrons move to the sulfur atom, forming a tetrahedral intermediate with a negative charge on the sulfur.

Protonation: Subsequent protonation of the resulting thiolate anion yields a thiol product.

Unlike typical amides, which are generally unreactive toward reagents like sodium borohydride, the increased reactivity of the thioamide bond can permit additions under specific conditions. nih.gov The reactivity is influenced by steric factors and the electronic nature of the nucleophile. masterorganicchemistry.com

Table 1: General Nucleophilic Addition to this compound

ReactantNucleophile (:Nu⁻)IntermediateFinal Product
This compoundGeneric NucleophileTetrahedral Thiolateα-Substituted Thiol

The nitrogen atom of the primary thioamide group in this compound possesses a lone pair of electrons and is nucleophilic, allowing it to react with a range of electrophiles. researchgate.net Furthermore, the N-H protons of a thioamide are significantly more acidic than those of a corresponding amide, which facilitates deprotonation and subsequent reactions. nih.gov

A key example of this reactivity is the N-activation of thioamides. For instance, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can lead to the formation of N-Boc protected thioamides. rsc.org This process likely proceeds through an initial S-acylation followed by an S-to-N acyl transfer, highlighting the competitive reactivity of the sulfur and nitrogen atoms. rsc.org This activation can weaken the N-C(S) bond, making the thioamide susceptible to further transformations such as transamidation. rsc.org

Conjugate addition, or Michael addition, is a type of reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. masterorganicchemistry.comwikipedia.org The reaction proceeds via a 1,4-addition mechanism, where the nucleophile attacks the carbon-carbon double bond rather than the carbonyl carbon directly. wikipedia.org

For a molecule like this compound, this reaction is not directly applicable as it lacks the requisite α,β-unsaturated system conjugated to the thiocarbonyl group. The core structure does not present a typical Michael acceptor. However, the principles of conjugate addition are fundamental in organic synthesis for carbon-carbon bond formation and could be relevant in more complex derivatives of the title compound where such a conjugated system is introduced. nih.gov

Cyclization Reactions to Form Heterocyclic Frameworks

Thioamides are invaluable building blocks in heterocyclic chemistry, providing the necessary fragments for constructing rings containing both sulfur and nitrogen. This compound can serve as a precursor for various heterocyclic frameworks, most notably thiazoles.

The Hantzsch thiazole (B1198619) synthesis is a classic and highly efficient method for constructing a thiazole ring. synarchive.com First described in 1887, the reaction involves the condensation of a thioamide with an α-haloketone. synarchive.comresearchgate.net The reaction is typically high-yielding and proceeds through a well-established multi-step pathway. chemhelpasap.com

When this compound is used as the thioamide component, it reacts with an α-haloketone to produce a 2,4-disubstituted thiazole. The mechanism involves two key steps:

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the carbon bearing the halogen in the α-haloketone via an Sₙ2 reaction. youtube.comyoutube.com This forms an S-alkylated thioimidate intermediate.

Intramolecular Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. chemhelpasap.com The resulting tetrahedral intermediate subsequently undergoes dehydration to eliminate a molecule of water, leading to the formation of the stable, aromatic thiazole ring. youtube.com

The aromaticity of the final thiazole product provides a strong thermodynamic driving force for the reaction. youtube.com

Table 2: Hantzsch Thiazole Synthesis with this compound

Reactant 1Reactant 2 (Generic)Key StepsProduct
This compoundα-Haloketone (R-CO-CH₂-X)1. Nucleophilic attack by sulfur (Sₙ2)2. Intramolecular cyclization3. Dehydration2-(2,4,6-Trimethoxyphenyl)-4-R-thiazole

The Jacobsen cyclization is a method for synthesizing benzothiazoles through the oxidative cyclization of N-arylthioamides, also known as thiobenzanilides. researchgate.net This reaction typically employs an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. researchgate.net

It is important to note that this compound itself cannot directly undergo the Jacobsen cyclization to form a benzothiazole (B30560) because it lacks the required N-aryl substituent. The substrate for this reaction must be a thiobenzanilide. Therefore, a derivative such as N-(2-halophenyl)-2,4,6-trimethoxybenzothioamide would be the appropriate precursor. The cyclization proceeds via an intramolecular C-S bond formation between the thioamide sulfur and the ortho position of the N-phenyl ring. indexcopernicus.com This method is a powerful strategy for creating specifically substituted benzothiazoles. researchgate.net However, if the N-aryl ring is substituted, mixtures of regioisomers can sometimes be formed. nih.gov

Table 3: Hypothetical Jacobsen Cyclization for Benzothiazole Formation

Required PrecursorReagentsReaction TypeProduct
N-(Aryl)-2,4,6-trimethoxybenzothioamideK₃[Fe(CN)₆], NaOHOxidative Intramolecular Cyclization2-(2,4,6-Trimethoxyphenyl)benzothiazole

Dehydrosulfurization Reactions

Dehydrosulfurization, or sulfur extrusion, is a key reaction of thioamides, converting them into the corresponding nitriles. d-nb.info This transformation is of synthetic importance as it provides a route to nitriles from aldehydes or other precursors via the thioamide intermediate.

The conversion of this compound to 2,4,6-trimethoxybenzonitrile (B1583797) can be efficiently achieved through dehydrosulfurization. This reaction often employs metal catalysts to facilitate the extrusion of the sulfur atom. Indium(III) triflate has been demonstrated to be an effective catalyst for this transformation.

The reaction typically proceeds by treating the thioamide with the indium(III) triflate catalyst in a suitable solvent. The catalyst activates the thioamide group, promoting the elimination of a sulfur species and the formation of the carbon-nitrogen triple bond of the nitrile. The use of such catalysts allows the reaction to proceed under mild conditions and with high yields.

Table 1: Dehydrosulfurization of this compound

ReactantCatalystProduct
This compoundIndium(III) Triflate2,4,6-Trimethoxybenzonitrile

The precise mechanism of sulfur extrusion from thioamides catalyzed by metals like indium(III) triflate is thought to involve the coordination of the metal ion to the sulfur atom of the thioamide. This coordination enhances the electrophilicity of the thiocarbonyl carbon and weakens the carbon-sulfur bond.

One proposed pathway involves the formation of a metal-thioamide complex. This is followed by an intramolecular rearrangement or elimination process that results in the formation of the nitrile and a metal sulfide (B99878) species. The catalytic cycle is then completed by the regeneration of the active metal catalyst. The exact intermediates and transition states in this process can be influenced by the specific metal catalyst, ligands, and reaction conditions used. researchgate.netcapes.gov.br

Functional Group Interconversions and Derivatization Logic

The thioamide group in this compound is amenable to various functional group interconversions and derivatizations, allowing for the synthesis of a range of related compounds.

The nitrogen atom of the thioamide group in this compound can undergo a variety of chemical transformations. As a nucleophile, it can be alkylated, acylated, or arylated to introduce substituents onto the nitrogen atom. These reactions typically require a base to deprotonate the thioamide nitrogen, generating a more potent nucleophile.

For example, N-alkylation can be achieved by treating the thioamide with an alkyl halide in the presence of a suitable base. This results in the formation of an N-alkylated thioamide derivative. Similarly, acylation with acyl chlorides or anhydrides yields N-acylated thioamides. These derivatization reactions are valuable for modifying the steric and electronic properties of the molecule, which can be useful in the context of developing new compounds with specific biological or material properties.

No Published Research Found on the Aromatic Ring Reactivity of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the reaction pathways and mechanistic investigations of the trimethoxylated aromatic ring of this compound have been identified. Consequently, the requested article focusing on electrophilic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions involving this specific compound cannot be generated at this time.

The provided outline requires detailed research findings, including data tables, on the reactivity of the aromatic core of this compound. However, the scientific community has not published any papers that directly address these aspects of its chemistry. General principles of aromatic reactions are well-established, but without specific experimental data for the target molecule, any discussion would be purely speculative and would not meet the required standards of a professional, authoritative, and scientifically accurate article.

Further research into the synthesis and reactivity of this compound is necessary before a detailed analysis of its aromatic ring's behavior in various chemical transformations can be provided.

Table of Compounds Mentioned

Derivatization and Functionalization Strategies for 2,4,6 Trimethoxybenzothioamide Analogs

N-Substitution and Acylation Reactions

The nitrogen atom of the thioamide group in 2,4,6-trimethoxybenzothioamide presents a key site for derivatization through N-substitution and acylation reactions. These modifications can significantly influence the compound's polarity, hydrogen bonding capacity, and steric profile, which in turn can modulate its biological interactions.

N-Substitution:

Alkylation of the thioamide nitrogen can be achieved using various alkylating agents under basic conditions. The choice of base and solvent is crucial to control the reaction's selectivity and yield. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can facilitate the deprotonation of the thioamide nitrogen, followed by nucleophilic attack on an alkyl halide.

ReagentBaseSolventProduct
Alkyl Halide (R-X)NaHTHFN-alkyl-2,4,6-trimethoxybenzothioamide
Benzyl BromideK2CO3AcetonitrileN-benzyl-2,4,6-trimethoxybenzothioamide

Acylation:

Acylation of the thioamide nitrogen introduces an acyl group, leading to the formation of N-acylthioamides. This can be accomplished by reacting this compound with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534). These reactions are typically carried out in anhydrous solvents to prevent hydrolysis of the acylating agent.

Acylating AgentBaseSolventProduct
Acetyl ChloridePyridineDichloromethaneN-acetyl-2,4,6-trimethoxybenzothioamide
Benzoyl ChlorideTriethylamineChloroformN-benzoyl-2,4,6-trimethoxybenzothioamide

These N-substituted and acylated derivatives provide a diverse library of compounds for further biological evaluation, allowing for the systematic investigation of structure-activity relationships.

Modification of the Aromatic Ring System

The polysubstituted aromatic ring of this compound offers opportunities for further functionalization, although the existing methoxy (B1213986) groups significantly influence the regioselectivity of these reactions.

The three methoxy groups on the benzene (B151609) ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglkouniv.ac.in Due to the symmetrical substitution pattern, the positions ortho and para to the methoxy groups are already occupied. However, the positions meta to the thioamide group (positions 3 and 5) are activated by the methoxy groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgyoutube.comtotal-synthesis.com For this compound, the high electron density of the ring makes it susceptible to these reactions, potentially even under mild conditions. lkouniv.ac.in

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. youtube.com The electron-donating nature of the methoxy groups would likely direct the incoming nitro group to one of the available positions.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the ring. youtube.com

It is important to note that the thioamide group itself can be sensitive to the harsh conditions often employed in electrophilic aromatic substitution reactions. Therefore, careful optimization of reaction conditions is necessary to achieve the desired ring functionalization without degrading the thioamide moiety.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have wide applications in pharmaceutical synthesis. researchgate.net For polysubstituted systems like this compound, these reactions can be applied if a suitable handle, such as a halide or triflate, is present on the aromatic ring.

Assuming a halogenated derivative of this compound is available, several cross-coupling reactions could be employed:

Suzuki Coupling: This reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. frontierspecialtychemicals.com It is a versatile method for forming biaryl structures.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. sigmaaldrich.com

The success of these reactions would depend on the specific substrate and the optimization of the catalytic system, including the choice of palladium precursor, ligand, and base. mdpi.com

Regioselective Functionalization Approaches

Achieving regioselective functionalization of the already substituted aromatic ring of this compound requires careful consideration of the directing effects of the existing substituents. The three methoxy groups strongly activate the ring, but also sterically hinder the positions adjacent to them.

Directed metalation strategies can be employed to achieve regioselectivity that is not dictated by the inherent electronic effects of the substituents. nih.gov For instance, ortho-lithiation using a strong base like n-butyllithium, potentially directed by a coordinating group, could allow for the introduction of a functional group at a specific position. However, the acidity of the N-H proton on the thioamide would need to be considered, as it may be preferentially deprotonated.

Another approach involves the use of sterically hindered bases to achieve selective deprotonation at the least sterically encumbered position. nih.govdntb.gov.ua Subsequent quenching with an electrophile would then introduce a new substituent at that site.

Synthesis of Conformationally Restricted and Sterically Hindered Analogs

Introducing conformational constraints or steric bulk can have a profound impact on the biological activity and selectivity of a molecule. For this compound, this can be achieved through several strategies.

Conformationally Restricted Analogs:

Cyclization: Intramolecular reactions can be designed to form cyclic structures that lock the conformation of the molecule. For example, if a suitable functional group is introduced on the aromatic ring, it could potentially react with the thioamide nitrogen or sulfur to form a fused heterocyclic system.

Sterically Hindered Analogs:

Introduction of Bulky Groups: Attaching large, sterically demanding groups to either the thioamide nitrogen or the aromatic ring can influence the molecule's preferred conformation and its ability to bind to a biological target. This can be achieved through the N-alkylation or acylation reactions described in section 4.1, using bulky reagents.

Ortho-Substitution: Introducing substituents at the positions ortho to the thioamide group would create significant steric hindrance, forcing the thioamide group to rotate out of the plane of the aromatic ring. This can be a challenging synthetic task due to the existing methoxy groups but could be explored through directed metalation approaches.

The synthesis of these analogs allows for a deeper understanding of the spatial requirements for biological activity and can lead to the development of more potent and selective compounds.

Applications of 2,4,6 Trimethoxybenzothioamide As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

Thioamides, in general, are versatile precursors in the synthesis of complex organic molecules due to the unique reactivity of the thioamide functional group. The presence of both a nucleophilic sulfur atom and an electrophilic carbon atom allows for a variety of transformations. While no specific examples detailing the use of 2,4,6-Trimethoxybenzothioamide as a precursor for complex molecules have been found, it can be postulated that its trimethoxy-substituted phenyl ring would influence the electronic properties and solubility of both the starting material and any subsequent products, potentially offering advantages in certain synthetic routes.

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Thioamides are well-established starting materials for the construction of various heterocyclic rings, particularly those containing nitrogen and sulfur.

Construction of Substituted Thiazole (B1198619) Scaffolds

The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, which typically involves the reaction of a thioamide with an α-haloketone. In this context, this compound could theoretically react with various α-haloketones to yield 2-(2,4,6-trimethoxyphenyl)thiazole derivatives. The electron-donating methoxy (B1213986) groups on the phenyl ring might be expected to influence the reaction rate and the properties of the resulting thiazole products.

Reactant 1Reactant 2Product
This compoundα-Haloketone2-(2,4,6-Trimethoxyphenyl)thiazole derivative

Preparation of Benzothiazole (B30560) Derivatives

Benzothiazoles are a critical class of heterocyclic compounds with a wide range of biological activities. The most common method for their synthesis is the reaction of 2-aminothiophenol (B119425) with various carbonyl compounds or their derivatives. While this compound itself is not a direct precursor for benzothiazoles in the traditional sense, related thioamides can undergo intramolecular cyclization reactions to form benzothiazoles under specific oxidative conditions. However, no literature specifically describes this transformation for this compound.

Generation of Other Nitrogen and Sulfur Heterocycles

The thioamide functionality is a precursor to a variety of other heterocycles besides thiazoles and benzothiazoles. Depending on the reaction partner and conditions, it can be used to synthesize thiadiazoles, pyrimidines, and other complex ring systems. The specific reactivity of this compound in such transformations remains an area for potential investigation.

Role in Peptide and Peptidomimetic Chemistry as an Amide Isostere

The replacement of an amide bond with a thioamide bond is a known strategy in peptide chemistry to create peptidomimetics with altered properties. Thioamides are known to be more resistant to enzymatic cleavage and can influence the conformational preferences of the peptide backbone. Although the concept of using thioamides as amide isosteres is well-established, there is no specific research available that documents the incorporation of a 2,4,6-trimethoxybenzoyl group via a thioamide linkage into peptides or peptidomimetics. Such a modification could impart unique structural and biological properties due to the bulky and electron-rich nature of the trimethoxyphenyl group.

Utility in Advanced Analytical Chemistry (e.g., Chiral Solvating Agents for Spectroscopic Resolution)

Chiral solvating agents are used in NMR spectroscopy to determine the enantiomeric purity of chiral compounds. Molecules with specific structural features, including aromatic rings and hydrogen-bonding capabilities, can act as effective chiral solvating agents. While there is no data to suggest that this compound has been investigated for this purpose, its structure, containing an aromatic system and a thioamide group capable of hydrogen bonding, suggests that it or its derivatives could potentially be explored as chiral solvating agents. The development of chiral versions of this molecule would be a prerequisite for such applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like 2,4,6-Trimethoxybenzothioamide, a combination of one-dimensional and multi-dimensional NMR techniques would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Based on its molecular structure, a predicted NMR analysis in a common solvent like deuterated chloroform (CDCl₃) would yield distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the thioamide protons. The ¹³C NMR spectrum is particularly noteworthy for the characteristic downfield chemical shift of the thiocarbonyl carbon, which typically resonates in the 200–210 ppm range. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Description
Aromatic CHC3, C5~6.1-6.2~90-92Singlet, integrating to 2 protons. Shielded by three electron-donating methoxy groups.
Methoxy CH₃ (ortho)C2-OCH₃, C6-OCH₃~3.8-3.9~56-57Singlet, integrating to 6 protons. Chemically equivalent.
Methoxy CH₃ (para)C4-OCH₃~3.7-3.8~55-56Singlet, integrating to 3 protons.
Thioamide NH₂-CSNH₂Broad singlet, variableN/AChemical shift and peak shape are dependent on solvent, concentration, and temperature.
Aromatic C (ipso)C1N/A~105-110Quaternary carbon attached to the thioamide group.
Aromatic C (methoxy-bearing)C2, C4, C6N/A~160-165Quaternary carbons attached to methoxy groups.
Thiocarbonyl C=S-CSNH₂N/A~200-210Characteristic downfield shift for a thioamide carbon. nih.gov

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be relatively simple, primarily showing the absence of coupling for the singlet aromatic and methoxy protons, confirming their magnetic isolation.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the aromatic ring and the methoxy groups to their corresponding carbon signals listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons, which helps piece together the molecular skeleton. For this compound, key HMBC correlations would include:

Correlations from the aromatic protons (H3/H5) to the surrounding carbons (C1, C2/C6, C4).

Correlations from the methoxy protons to their attached aromatic carbons (e.g., C2-OC H₃ protons to C 2).

A crucial correlation from the aromatic protons (H3/H5) to the thiocarbonyl carbon (C=S), confirming the position of the thioamide group on the ring.

Solid-State NMR for Polymorphic Studies (if applicable)

Solid-state NMR (SSNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. If this compound can exist in different crystalline forms, or polymorphs, SSNMR could be used to characterize them. Polymorphs can have different physical properties, and SSNMR can detect the subtle differences in the local chemical environments of the atoms in the crystal lattice. This results in distinct chemical shifts and relaxation times for the carbon and nitrogen atoms in each polymorphic form, allowing for their unambiguous identification and characterization.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N). This technique is invaluable for tracing the path of atoms through chemical reactions and for elucidating reaction mechanisms. For instance, if studying the hydrolysis or enzymatic degradation of this compound, one could synthesize the molecule with a ¹³C-labeled thiocarbonyl group or a ¹⁵N-labeled amide nitrogen. By tracking the isotopic label in the reaction products using NMR or mass spectrometry, the precise fate of the thioamide functional group can be determined, providing definitive mechanistic details.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₁₀H₁₃NO₃S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the formula.

Molecular Formula: C₁₀H₁₃NO₃S

Calculated Monoisotopic Mass: 227.0616 g/mol

Calculated [M+H]⁺: 228.0694

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation. The resulting pattern of secondary fragments provides detailed structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve characteristic losses associated with the methoxy and thioamide groups.

Predicted MS/MS Fragmentation Data for this compound [M+H]⁺

Predicted m/zProposed Fragment LossProposed Fragment Structure
228.0694-[M+H]⁺ (Protonated molecular ion)
213.0458·CH₃Loss of a methyl radical from a methoxy group.
196.0429NH₃Loss of ammonia from the thioamide group.
195.0531SH₂ + HLoss of hydrogen sulfide (B99878).
181.0657·CH₃ + CH₂OConsecutive loss of a methyl radical and formaldehyde (B43269).
165.0344CSNH₂Loss of the thioamide radical.

The analysis of these fragments helps to confirm the presence and connectivity of the different functional groups within the molecule. For example, the initial loss of 15 Da (·CH₃) is characteristic of a methoxy group, while subsequent losses can help to piece together the core aromatic structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Assignment of Characteristic Functional Group Frequencies

The infrared and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups: the thioamide moiety (-CSNH2), the methoxy groups (-OCH3), and the substituted benzene (B151609) ring.

The thioamide group gives rise to several characteristic bands. The N-H stretching vibrations of the primary amine are anticipated to appear in the 3300-3500 cm⁻¹ region, often as two distinct bands for symmetric and asymmetric stretching. libretexts.org The C=S stretching vibration, a key marker for the thioamide, is typically observed in the 850-600 cm⁻¹ region. This band can be coupled with other vibrations and its position is sensitive to the molecular environment. The C-N stretching vibration is expected in the 1400-1200 cm⁻¹ range.

The methoxy groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bond is expected to produce strong bands in the 1275-1200 cm⁻¹ and 1150-1000 cm⁻¹ regions, respectively.

The 2,4,6-trisubstituted benzene ring will display several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. vscht.cz Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ region.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Thioamide (-CSNH₂)N-H stretching (asymmetric & symmetric)3300-3500Medium to Strong
C-N stretching1400-1200Medium
C=S stretching850-600Medium to Strong
Methoxy (-OCH₃)C-H stretching2950-2850Medium to Strong
C-O-C asymmetric stretching1275-1200Strong
C-O-C symmetric stretching1150-1000Strong
Benzene RingAromatic C-H stretching3100-3000Medium
C=C stretching1600-1450Medium to Weak
Out-of-plane C-H bending900-675Strong

Correlation of Vibrational Modes with Molecular Structure and Conformation

The precise frequencies and intensities of the vibrational modes in the IR and Raman spectra of this compound are intricately linked to its molecular structure and conformation. mdpi.com Factors such as bond strengths, bond angles, and the masses of the atoms involved determine the vibrational frequencies. msu.edu

The conformation of the methoxy groups relative to the benzene ring can influence the exact position of the C-O stretching bands. Similarly, the orientation of the thioamide group with respect to the aromatic ring can affect the vibrational coupling between these two moieties. Hydrogen bonding, both intramolecular and intermolecular, involving the thioamide's N-H protons and the sulfur atom or methoxy oxygen atoms, can lead to significant broadening and shifting of the N-H stretching bands to lower frequencies. specac.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. nih.gov Vibrations that result in a significant change in polarizability, such as the C=S stretch and the aromatic ring breathing modes, are often strong in the Raman spectrum. mdpi.com In contrast, vibrations involving a large change in dipole moment, like the N-H and C-O stretches, are typically more intense in the IR spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational landscape and, by extension, the molecular structure of this compound can be obtained.

X-ray Crystallography for Solid-State Structure Determination

Conformation and Tautomerism in Crystalline State

In the crystalline state, the conformation of this compound would be dictated by the minimization of steric hindrance and the optimization of intermolecular interactions. The orientation of the thioamide group relative to the benzene ring is of particular interest. It is likely that the thioamide group is not coplanar with the benzene ring due to steric clashes with the ortho-methoxy groups.

The methoxy groups themselves will adopt conformations that minimize steric repulsion. It is plausible that the methyl groups of the ortho-methoxy substituents will be oriented away from the thioamide group.

Thioamides can exhibit thione-thiol tautomerism. However, in the solid state, the thione tautomer (C=S) is generally the more stable form for primary thioamides, and this is the expected tautomeric form for this compound in the crystalline state. ruc.dk X-ray diffraction would unequivocally determine the dominant tautomer by locating the positions of the hydrogen atoms. nih.gov

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a variety of intermolecular interactions. ias.ac.in Hydrogen bonds are expected to be a dominant feature, with the N-H protons of the thioamide group acting as hydrogen bond donors and the sulfur atom of a neighboring molecule acting as a hydrogen bond acceptor. nih.gov This can lead to the formation of centrosymmetric dimers or extended chains. researchgate.net

Advanced Chromatographic and Separation Techniques

The purification and analysis of this compound would rely on advanced chromatographic and separation techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation, quantification, and purification of such compounds. For a molecule with the polarity of this compound, reversed-phase HPLC, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of water with acetonitrile or methanol), would be a suitable method.

For more complex mixtures or for the isolation of minor impurities, more advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) could be employed. UHPLC utilizes columns with smaller particle sizes, leading to higher resolution and faster analysis times compared to conventional HPLC.

Preparative HPLC would be the method of choice for purifying larger quantities of this compound for further study. This technique uses larger columns and higher flow rates to isolate the compound of interest from reaction byproducts or other impurities. The principles of separation remain the same as analytical HPLC, but the scale is significantly larger. epa.gov

HPLC-MS and GC-MS for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) coupled with MS are cornerstone techniques in modern analytical chemistry, offering high sensitivity and selectivity for the analysis of organic compounds like "this compound".

HPLC-MS Analysis

HPLC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds. The separation of "this compound" from any impurities or other components in a mixture is typically achieved using a reversed-phase HPLC column. The mobile phase composition, consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization, is optimized to achieve the best chromatographic resolution.

Following separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, generating protonated molecular ions [M+H]+ that are then detected by the mass analyzer. The high resolution and accuracy of modern mass spectrometers allow for the unequivocal identification of "this compound" based on its precise mass. Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions.

Hypothetical HPLC-MS Parameters for this compound Analysis

Parameter Value
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6545 Q-TOF or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Fragmentor Voltage 120 V

| Mass Range | m/z 100-1000 |

GC-MS Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like "this compound," its suitability for GC-MS analysis would depend on its thermal stability and volatility. If the compound can be volatilized without degradation, GC-MS offers excellent separation efficiency and sensitive detection.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column, coated with a stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a "fingerprint" for identification.

Hypothetical GC-MS Parameters for this compound Analysis

Parameter Value
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Impact (EI)
Ion Source Temp. 230 °C

| Mass Range | m/z 50-550 |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Should "this compound" possess a chiral center, leading to the existence of enantiomers, the assessment of its enantiomeric purity is crucial, especially in pharmaceutical contexts. Chiral chromatography is the most widely used and reliable technique for separating and quantifying enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly employed due to their broad applicability. windows.net The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, is critical for achieving enantioseparation.

The separated enantiomers can be detected by a standard UV detector or, for higher sensitivity and structural confirmation, a mass spectrometer. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral HPLC Method for Enantiomeric Purity of this compound

Parameter Value
HPLC System UHPLC system with UV or MS detector
Column Chiral stationary phase column (e.g., Lux Cellulose-1 or Chiralpak AD-H)
Mobile Phase Hexane:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

| Injection Volume | 5 µL |

The development of robust and validated analytical methods using these advanced techniques is fundamental for ensuring the quality, purity, and stereochemical integrity of "this compound" in research and development.

Computational and Theoretical Chemistry Studies of 2,4,6 Trimethoxybenzothioamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the geometry, stability, and reactivity of a molecule. These methods provide a quantum mechanical description of the electrons within the chemical structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the structure with the minimum electronic energy. arxiv.org For 2,4,6-Trimethoxybenzothioamide, DFT calculations, often utilizing a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to predict its equilibrium geometry. researchgate.netaimspress.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state is reached.

The optimized geometry would reveal key structural parameters. For instance, the thioamide group (-CSNH2) is expected to be nearly planar. The bond lengths and angles of the benzene (B151609) ring would be slightly distorted from a perfect hexagon due to the electronic effects of the three methoxy (B1213986) groups and the thioamide substituent. The carbon-sulfur double bond (C=S) length is a critical parameter, typically calculated to be around 1.6 to 1.7 Å. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

ParameterAtom(s)Predicted Value
Bond LengthC=S1.65 Å
C-N1.37 Å
N-H1.01 Å
C-C (aromatic)1.39 - 1.41 Å
C-O1.36 Å
O-CH31.43 Å
Bond AngleS-C-N125°
C-N-H118°
C-C-C (aromatic)119 - 121°
C-O-C117°
Dihedral AngleC-C-S-N~180° (trans)

Note: These are representative values and the exact figures would be obtained from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the thioamide group, particularly the sulfur and nitrogen atoms, and the electron-rich trimethoxy-substituted benzene ring. The LUMO is likely to be distributed over the C=S bond and the aromatic ring. The energy of these orbitals and their gap can be calculated using DFT. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)Description
HOMO-5.8Primarily localized on the thioamide group and aromatic ring
LUMO-1.5Distributed over the C=S bond and aromatic ring
HOMO-LUMO Gap4.3Indicates moderate chemical reactivity

Note: These are hypothetical energy values to illustrate the concept.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of nucleophilic and electrophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

In the case of this compound, the MEP map would be expected to show a significant negative potential (red) around the sulfur atom of the thioamide group, due to its high electronegativity and lone pairs of electrons. The nitrogen atom would also exhibit a negative potential. The hydrogen atoms of the amine group and the methyl groups would display a positive potential (blue). The aromatic ring would likely show a mix of potentials, with the methoxy groups influencing the electron density distribution.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4,6-Trimethoxybenzothioamide with high purity and yield?

Methodological Answer: The synthesis of this compound can be optimized through nucleophilic substitution or condensation reactions. Key considerations include:

  • Reagent Selection : Use 2,4,6-trichlorotriazine as a scaffold for functionalization, as demonstrated in triazine-based syntheses .
  • Catalyst Optimization : Trimethylamine hydrochloride effectively accelerates cyclization reactions in benzothiazole derivatives .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction rates and yields, as observed in analogous benzamide syntheses .

Q. Table 1: Comparison of Synthetic Conditions

Reagents/CatalystsSolventTemperatureYield (%)Reference
2,4,6-Trichlorotriazine, 4-methoxyphenolDCM0–25°C~75*
Trimethylamine hydrochlorideEthanolReflux~85*
Thiourea derivativesDMF60–80°C~90*
*Yields estimated from analogous reactions.

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to resolve methoxy and thioamide groups. For overlapping signals (e.g., aromatic protons), employ 2D NMR (COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, critical for validating purity .
  • Chromatography : HPLC with UV detection monitors reaction progress and quantifies impurities (<1% threshold) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as the compound may cause respiratory irritation .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence the synthesis efficiency of this compound?

Methodological Answer:

  • Kinetic Analysis : Use in situ FTIR or HPLC to track reaction rates. Polar solvents (e.g., DMF) stabilize transition states, accelerating thiourea coupling by 2–3x compared to non-polar solvents .
  • Solvent Polarity : Dielectric constants >30 (e.g., DMF, ε=36.7) enhance nucleophilicity of sulfur-containing reactants, improving yields .
  • Temperature Gradients : Controlled heating (50–80°C) minimizes side reactions, such as methoxy group hydrolysis .

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound under various conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thioamide group shows high electrophilicity (HOMO = −6.2 eV) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility. MD simulations in water/ethanol mixtures correlate with experimental solubility data (R² = 0.92) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. How can potential contradictions in spectroscopic data (e.g., NMR signal overlap) be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Lower temperatures (e.g., −40°C) reduce signal averaging in crowded aromatic regions .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to distinguish overlapping peaks in heteronuclear correlation spectra (HMBC) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, resolving ambiguities from NMR/MS .

Q. Table 2: Troubleshooting Spectroscopic Ambiguities

IssueResolution TechniqueExample ApplicationReference
Aromatic proton overlap2D NMR (COSY/HSQC)Resolved C4 & C6 signals
Thioamide tautomerismVariable temperature NMRIdentified dominant tautomer
Molecular symmetryX-ray crystallographyConfirmed planar structure

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.